1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- is a chemical compound with the molecular formula C28H60NO6P and a molecular weight of 537.7529 g/mol . This compound is characterized by its unique structure, which includes an octadecyl chain, an ethyl group, and a phosphorylcholine moiety. It is known for its stereochemistry, specifically the ®-configuration, which plays a crucial role in its biological activity and interactions.
Preparation Methods
The synthesis of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves several steps, starting with the preparation of the glycerol backbone. The octadecyl chain is introduced through an etherification reaction, followed by the addition of the ethyl group. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphorylcholine moiety. The reaction conditions typically require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the phosphorylcholine moiety.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying etherification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, leading to changes in membrane dynamics and function. The phosphorylcholine moiety plays a crucial role in these interactions, acting as a molecular target for various signaling pathways .
Comparison with Similar Compounds
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- can be compared with other similar compounds, such as:
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (S)-: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
1-o-Octadecyl-2-O-methylglyceryl-3-phosphorylcholine: A similar compound with a methyl group instead of an ethyl group, affecting its chemical properties and interactions.
Properties
CAS No. |
91605-33-3 |
---|---|
Molecular Formula |
C28H60NO6P |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[(2R)-2-ethoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3/t28-/m1/s1 |
InChI Key |
FSHMOCOVNGAJTL-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.